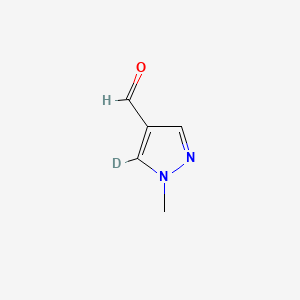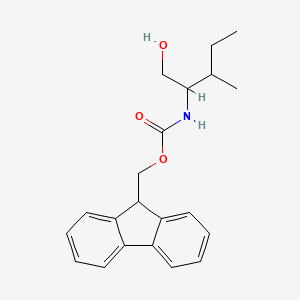
(9H-Fluoren-9-YL)methyl N-(1-hydroxy-3-methylpentan-2-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-YL)methyl N-(1-hydroxy-3-methylpentan-2-YL)carbamate is a complex organic compound with a unique structure that combines a fluorenyl group with a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-YL)methyl N-(1-hydroxy-3-methylpentan-2-YL)carbamate typically involves the reaction of fluorenylmethanol with an appropriate isocyanate or carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
(9H-Fluoren-9-YL)methyl N-(1-hydroxy-3-methylpentan-2-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Formation of fluorenone derivatives.
Reduction: Formation of fluorenylmethylamine derivatives.
Substitution: Formation of halogenated or nitrated fluorenyl derivatives.
Aplicaciones Científicas De Investigación
(9H-Fluoren-9-YL)methyl N-(1-hydroxy-3-methylpentan-2-YL)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines in peptide synthesis.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which (9H-Fluoren-9-YL)methyl N-(1-hydroxy-3-methylpentan-2-YL)carbamate exerts its effects involves interactions with specific molecular targets. The fluorenyl group can interact with aromatic residues in proteins, while the carbamate moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (9H-Fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
- 9H-Fluoren-9-ylmethyl [(2R,3R)-3-tert-butoxy-1-hydroxybutan-2-yl]carbamate
- (9H-Fluoren-9-yl)methyl (3-aminopropyl)carbamate hydrochloride
Uniqueness
(9H-Fluoren-9-YL)methyl N-(1-hydroxy-3-methylpentan-2-YL)carbamate is unique due to its specific combination of a fluorenyl group and a carbamate moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C21H25NO3 |
|---|---|
Peso molecular |
339.4 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-(1-hydroxy-3-methylpentan-2-yl)carbamate |
InChI |
InChI=1S/C21H25NO3/c1-3-14(2)20(12-23)22-21(24)25-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20,23H,3,12-13H2,1-2H3,(H,22,24) |
Clave InChI |
YMPMFRNXDNCNRH-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



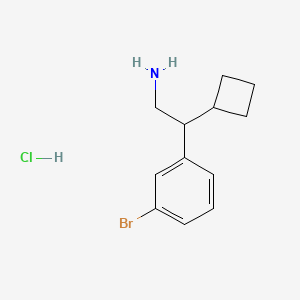

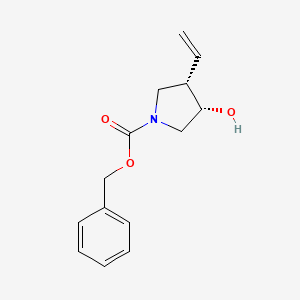
![methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13462531.png)
![4-[(3-Bromophenyl)sulfanyl]-3-fluorobenzonitrile](/img/structure/B13462534.png)
![5-Methyl-3-oxo-2-azabicyclo[2.1.1]hexane-2-carbaldehyde](/img/structure/B13462543.png)
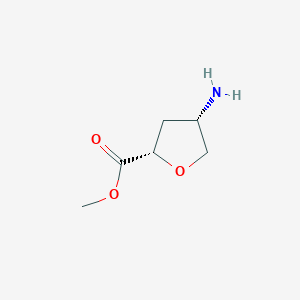



![1-Oxaspiro[3.3]heptan-6-amine](/img/structure/B13462577.png)

